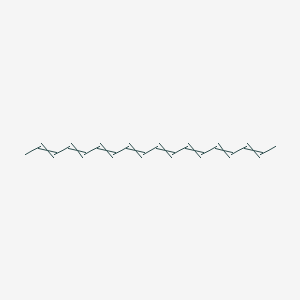

Octadeca-2,4,6,8,10,12,14,16-octaene

Description

Octadeca-2,4,6,8,10,12,14,16-octaene is a fully conjugated polyene with eight double bonds in an 18-carbon chain. Its molecular formula is C₁₈H₂₂, derived from the degree of unsaturation (eight double bonds reduce hydrogen count by 16 from the alkane baseline). This compound is structurally related to carotenoids, such as dehydro-beta-carotene, which are known for extended conjugation systems that enable light absorption and radical scavenging properties. Evidence from metabolomic studies identifies derivatives of this compound in natural sources like dates, where it may act as a biomarker for carotenoid degradation or biosynthesis .

Properties

CAS No. |

2423-80-5 |

|---|---|

Molecular Formula |

C18H22 |

Molecular Weight |

238.4 g/mol |

IUPAC Name |

octadeca-2,4,6,8,10,12,14,16-octaene |

InChI |

InChI=1S/C18H22/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-18H,1-2H3 |

InChI Key |

RMHCROTYVYCUDA-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CC=CC=CC=CC=CC=CC=CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadeca-2,4,6,8,10,12,14,16-octaene typically involves the polymerization of smaller unsaturated hydrocarbons. One common method is the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve the catalytic dehydrogenation of saturated hydrocarbons. This process uses metal catalysts such as platinum or palladium at high temperatures to remove hydrogen atoms and form multiple double bonds along the carbon chain .

Chemical Reactions Analysis

Types of Reactions

Octadeca-2,4,6,8,10,12,14,16-octaene undergoes several types of chemical reactions, including:

Oxidation: Reacts with oxidizing agents like potassium permanganate (KMnO4) to form epoxides or diols.

Reduction: Can be hydrogenated using catalysts like palladium on carbon (Pd/C) to form saturated hydrocarbons.

Substitution: Halogenation reactions with reagents like bromine (Br2) can introduce halogen atoms into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).

Major Products Formed

Oxidation: Epoxides, diols.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated hydrocarbons.

Scientific Research Applications

Octadeca-2,4,6,8,10,12,14,16-octaene has several applications in scientific research:

Chemistry: Used as a model compound to study the behavior of polyunsaturated hydrocarbons and their reactions.

Biology: Investigated for its potential role in biological membranes and lipid metabolism.

Medicine: Explored for its antioxidant properties and potential therapeutic applications.

Industry: Utilized in the production of specialty polymers and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of octadeca-2,4,6,8,10,12,14,16-octaene involves its interaction with molecular targets such as enzymes and receptors. The compound’s polyunsaturated structure allows it to participate in various biochemical pathways, including lipid metabolism and signal transduction. Its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals .

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a detailed comparison of Octadeca-2,4,6,8,10,12,14,16-octaene with key analogs:

Research Findings and Implications

- Anti-Cancer Potential: Octadeca-triynoic acid’s triple bonds enhance its bioactivity, showing >50% inhibition of tumor cell invasion in rat models, whereas the octaene’s role remains exploratory .

- Nutritional Significance: Octadeca-9,12-dienoic and α-linolenic acids dominate unsaturated fatty acid profiles in plants, constituting ~120 mg/100 g in A. unedo fruits, far exceeding the trace levels of conjugated polyenes like the octaene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.